molecular formula C18H22N2 B13879210 1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine

1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B13879210
M. Wt: 266.4 g/mol
InChI Key: BUNUTUVCHRRUCH-UHFFFAOYSA-N
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Description

1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is an organic compound that belongs to the class of aralkylamines This compound is characterized by the presence of a cyclopentyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of cyclopentyl bromide with phenylmagnesium bromide to form 1-cyclopentyl-1-phenylmethanamine. This intermediate is then reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-ylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, alkoxides, and amines, often in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-1-phenylmethanamine: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.

    N-(pyridin-2-ylmethyl)aniline: Contains a similar pyridin-2-ylmethyl group but differs in the overall structure and reactivity.

    1-cyclohexyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine: Similar structure with a cyclohexyl group instead of a cyclopentyl group, leading to variations in steric and electronic effects.

Uniqueness

1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific combination of cyclopentyl, phenyl, and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C18H22N2/c1-2-8-15(9-3-1)18(16-10-4-5-11-16)20-14-17-12-6-7-13-19-17/h1-3,6-9,12-13,16,18,20H,4-5,10-11,14H2

InChI Key

BUNUTUVCHRRUCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)NCC3=CC=CC=N3

Origin of Product

United States

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